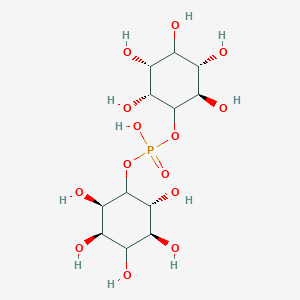

Di-myo-inositol-1,1'-phosphate

Description

Structure

2D Structure

Properties

CAS No. |

143491-08-1 |

|---|---|

Molecular Formula |

C12H23O14P |

Molecular Weight |

422.28 g/mol |

IUPAC Name |

bis[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |

InChI |

InChI=1S/C12H23O14P/c13-1-3(15)7(19)11(8(20)4(1)16)25-27(23,24)26-12-9(21)5(17)2(14)6(18)10(12)22/h1-22H,(H,23,24)/t1?,2?,3-,4+,5-,6+,7-,8-,9-,10-,11?,12?/m1/s1 |

InChI Key |

FIIUDBCIQWHEHT-RXFXWCQRSA-N |

SMILES |

C1(C(C(C(C(C1O)O)OP(=O)(O)OC2C(C(C(C(C2O)O)O)O)O)O)O)O |

Isomeric SMILES |

[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)O)OP(=O)(O)OC2[C@@H]([C@H](C([C@H]([C@H]2O)O)O)O)O)O)O |

Canonical SMILES |

C1(C(C(C(C(C1O)O)OP(=O)(O)OC2C(C(C(C(C2O)O)O)O)O)O)O)O |

Synonyms |

di-myo-inositol-1,1'-phosphate di-myoinositol-1,1'-phosphate Ins-P-Ins |

Origin of Product |

United States |

Biological Distribution and Ecological Significance of Di Myo Inositol 1,1 Phosphate

Occurrence and Abundance in Hyperthermophilic Archaea

DIP is a characteristic and often major compatible solute in a variety of hyperthermophilic archaea, which are microorganisms that flourish at extremely high temperatures. pnas.org Its accumulation is a key adaptive strategy for survival in these harsh conditions.

Research has identified the presence of Di-myo-inositol-1,1'-phosphate in several key genera of hyperthermophilic archaea:

Pyrococcus : DIP was first isolated from Pyrococcus woesei, where it is the predominant counterion for potassium ions. nih.gov It is also found in significant amounts in Pyrococcus furiosus, where its concentration increases in response to both supraoptimal temperatures and elevated salinity. nih.govuni-regensburg.de

Methanococcus : Methanococcus igneus, a hyperthermophilic marine methanogen, synthesizes high intracellular concentrations of DIP, particularly when grown at temperatures of 80°C or higher. asm.org The biosynthesis of DIP in this organism has been a subject of detailed study. nih.govnih.gov

Thermococcus : Members of the genus Thermococcus are also known to accumulate DIP. pnas.org For instance, in Thermococcus kodakarensis, the level of DIP increases dramatically under heat stress, highlighting its role in thermoadaptation. nih.gov However, some species like Thermococcus barophilus have been found to lack DIP accumulation under tested stress conditions, suggesting alternative strategies for coping with heat stress have evolved. ifremer.fr

Archaeoglobus : In the sulfate-reducing archaeon Archaeoglobus fulgidus, DIP accumulates as a compatible solute when the organism is grown above 80°C. nih.govscilit.com The regulation of DIP synthesis in A. fulgidus is linked to the temperature-dependent activity of the enzyme inositol (B14025) monophosphatase. nih.govnih.gov

Table 1: Occurrence of this compound in Hyperthermophilic Archaea

| Genus | Species | Key Findings | References |

|---|---|---|---|

| Pyrococcus | P. woesei | First isolation of DIP; acts as a major counterion for K+. nih.gov | nih.gov |

| P. furiosus | Accumulation increases with supraoptimal temperature and salinity. nih.govuni-regensburg.de | nih.govuni-regensburg.de | |

| Methanococcus | M. igneus | High concentrations synthesized at temperatures ≥80°C. asm.org | nih.govasm.orgnih.gov |

| Thermococcus | T. kodakarensis | DIP levels increase significantly in response to heat stress. nih.gov | nih.gov |

| T. barophilus | Lacks DIP accumulation, suggesting alternative heat stress responses. ifremer.fr | ifremer.fr |

Presence in Thermophilic Bacteria

The occurrence of this compound is not limited to archaea; it is also found in certain thermophilic bacteria, which are heat-loving bacteria. pnas.org

The order Thermotogales is a notable group of bacteria where DIP has been identified. nih.gov

Thermotoga maritima : This hyperthermophilic bacterium contains significant concentrations of DIP in its cytoplasm. nih.gov The concentration of DIP in T. maritima increases with rising external NaCl concentrations. nih.govasm.org In addition to DIP, related compounds like di-myo-inositol-1,3'-phosphate have also been identified. researchgate.netnih.gov

Thermotoga neapolitana : Similar to T. maritima, T. neapolitana also accumulates DIP and its derivatives. researchgate.netnih.gov The levels of these solutes increase dramatically at supraoptimal growth temperatures. researchgate.netnih.gov

Beyond the Thermotogales, DIP has been detected in other bacterial phyla that include thermophilic species. pnas.org

Aquifex : Species within the genus Aquifex are known to possess DIP. pnas.orgntnu.no

Rubrobacter : The genus Rubrobacter also includes species that accumulate DIP. pnas.orgntnu.no

Table 2: Occurrence of this compound in Thermophilic Bacteria

| Phylum/Order | Genus | Species | Key Findings | References |

|---|---|---|---|---|

| Thermotogales | Thermotoga | T. maritima | Significant cytoplasmic concentrations; levels increase with salinity. nih.govasm.org | nih.govasm.orgresearchgate.netnih.gov |

| T. neapolitana | Accumulates DIP and its derivatives, especially at supraoptimal temperatures. researchgate.netnih.govnih.gov | researchgate.netnih.govnih.gov | ||

| Aquificae | Aquifex | Presence of DIP identified. pnas.org | pnas.orgntnu.no |

Environmental Specificity: Adaptation to High-Temperature and Saline Environments

The accumulation of this compound is a clear adaptation to environments characterized by high temperatures and often high salinity. nih.govresearchgate.net The synthesis of DIP is a widespread strategy among microorganisms in hot marine environments. rcsb.org

In several studied organisms, the intracellular concentration of DIP increases significantly at supraoptimal growth temperatures. nih.govifremer.fr For example, in Methanococcus igneus, the compound accumulates only when the organism is grown at temperatures of 80°C or higher, indicating its role as a thermoprotectant. asm.org Similarly, in Thermotoga neapolitana, the concentrations of DIP and its derivatives rise dramatically at supraoptimal growth temperatures. researchgate.netnih.gov While DIP is primarily associated with thermoprotection, its levels also increase in response to elevated salinity in organisms like Pyrococcus furiosus and Thermotoga maritima, demonstrating its dual function as an osmoprotectant. nih.govnih.gov This suggests that DIP helps to maintain cellular integrity and function under the dual stresses of heat and osmotic pressure, which are often coupled in the natural habitats of these extremophiles. ifremer.fr

Biosynthetic Pathways and Enzymatic Mechanisms of Di Myo Inositol 1,1 Phosphate

General myo-Inositol Biosynthesis as a Prerequisite

The de novo production of myo-inositol is a highly conserved pathway across a vast range of organisms, from bacteria to humans. nih.govnih.gov It serves as the entry point for the creation of all inositol-containing compounds. wikipedia.org The process initiates with a common metabolic intermediate, D-glucose-6-phosphate, and proceeds through two primary enzymatic reactions. nih.govcdnsciencepub.com

Conversion of D-glucose-6-phosphate to L-myo-inositol 1-phosphate

The first committed and rate-limiting step in the biosynthesis of myo-inositol is the conversion of D-glucose-6-phosphate into L-myo-inositol 1-phosphate (also known as 1L-myo-inositol 1-phosphate or D-myo-inositol 3-phosphate). nih.govresearchgate.netnih.gov This reaction is a critical isomerization and cyclization event that establishes the core inositol (B14025) ring structure. nih.gov

This complex transformation is catalyzed by the enzyme L-myo-inositol 1-phosphate synthase (MIPS), designated as EC 5.5.1.4. cdnsciencepub.comnih.gov MIPS facilitates an intramolecular aldol (B89426) condensation. The reaction mechanism involves a tightly coupled oxidation and reduction sequence that does not release any intermediates from the enzyme's active site. nih.gov The enzyme utilizes NAD+ as a cofactor, which is regenerated during the catalytic cycle. nih.govcdnsciencepub.com The process involves the oxidation of the C5 hydroxyl group of D-glucose-6-phosphate, followed by an intramolecular aldol condensation to form the six-membered ring, and finally, a reduction of the C5 carbonyl. nih.gov This intricate mechanism ensures the precise stereochemical formation of L-myo-inositol 1-phosphate. cdnsciencepub.com

| Reaction Step | Substrate | Enzyme | Cofactor | Product |

| Cyclization | D-glucose-6-phosphate | L-myo-inositol 1-phosphate Synthase (MIPS) | NAD+ | L-myo-inositol 1-phosphate |

Hydrolysis of L-myo-inositol 1-phosphate to myo-inositol

Following its synthesis, L-myo-inositol 1-phosphate is dephosphorylated to yield free myo-inositol. nih.govcdnsciencepub.com This hydrolysis reaction is the final step in the de novo synthesis pathway, releasing the essential polyol for its various cellular roles. researchgate.net

The dephosphorylation of L-myo-inositol 1-phosphate is carried out by the enzyme inositol monophosphatase (IMP), designated as EC 3.1.3.25. guidetopharmacology.org This magnesium-dependent enzyme catalyzes the hydrolysis of the phosphomonoester bond, releasing inorganic phosphate (B84403) and myo-inositol. guidetopharmacology.orgnih.gov IMP exhibits a degree of substrate specificity but is a key component in maintaining the cellular pool of free inositol, which is a precursor for numerous signaling molecules and structural components. nih.govnih.gov

| Reaction Step | Substrate | Enzyme | Cofactor | Products |

| Dephosphorylation | L-myo-inositol 1-phosphate | Inositol Monophosphatase (IMP) | Mg2+ | myo-inositol, Inorganic Phosphate |

Di-myo-inositol-1,1'-phosphate Specific Biosynthetic Steps

With the foundational molecules of myo-inositol and its phosphorylated precursor, L-myo-inositol 1-phosphate, available, the pathway proceeds to the specific steps that form the dimeric target compound. A key event in this sequence is the activation of an inositol phosphate moiety.

Activation of L-myo-inositol 1-phosphate: Formation of CDP-inositol

In the biosynthetic pathway leading to this compound, particularly in hyperthermophilic archaea, a crucial activation step involves the formation of a high-energy nucleotide-sugar intermediate. nih.govasm.org L-myo-inositol 1-phosphate is activated by reacting with Cytidine Triphosphate (CTP). nih.gov This reaction is catalyzed by the enzyme CTP:L-myo-inositol-1-phosphate cytidylyltransferase (IPCT), designated as EC 2.7.7.74. researchgate.netgenome.jp The reaction yields CDP-1L-myo-inositol (CDP-inositol) and pyrophosphate. genome.jp This activated form, CDP-inositol, serves as the donor of the L-myo-inositol-1-phosphate moiety for the subsequent condensation step in the formation of this compound. nih.govresearchgate.net In many organisms that synthesize DIP, the IPCT activity is part of a bifunctional enzyme that also catalyzes the final condensation step. nih.govresearchgate.net

| Reaction Step | Substrates | Enzyme | Products |

| Activation | L-myo-inositol 1-phosphate, CTP | CTP:L-myo-inositol-1-phosphate cytidylyltransferase (IPCT) | CDP-1L-myo-inositol, Pyrophosphate |

Catalysis by CTP:L-myo-inositol-1-phosphate Cytidylyltransferase (IMPCT/CDP-I Synthase)

The initial activation step in the biosynthesis of this compound is catalyzed by the enzyme CTP:L-myo-inositol-1-phosphate cytidylyltransferase, also known as IMPCT or CDP-I synthase. researchgate.net This enzyme is responsible for the formation of CDP-L-myo-inositol from L-myo-inositol-1-phosphate and CTP. nih.govresearchgate.net This reaction is a critical control point in the pathway, providing the activated inositol donor for the subsequent condensation step. researchgate.net

IMPCT has been shown to be highly specific for its substrates, CTP and L-myo-inositol-1-phosphate. nih.govresearchgate.net The enzyme's activity is absolutely dependent on the presence of CTP. nih.gov In many organisms, particularly hyperthermophiles, the IMPCT activity is part of a larger, bifunctional enzyme that also contains the catalytic activity for the subsequent step in the pathway. nih.govresearchgate.net

| Characteristic | Description | References |

|---|---|---|

| Enzyme Name | CTP:L-myo-inositol-1-phosphate cytidylyltransferase; IMPCT; CDP-I Synthase | researchgate.netnih.gov |

| Reaction Catalyzed | L-myo-inositol-1-phosphate + CTP → CDP-L-myo-inositol + PPi | nih.govresearchgate.net |

| Substrate Specificity | Highly specific for CTP and L-myo-inositol-1-phosphate. | nih.govresearchgate.net |

| Enzymatic Form | Often exists as a domain within a larger bifunctional enzyme. | nih.govresearchgate.net |

Condensation and Final Phosphorylation: Formation of this compound

Following the activation of L-myo-inositol-1-phosphate, the pathway proceeds with a condensation reaction to form a phosphorylated precursor of the final product.

The condensation of CDP-L-myo-inositol with a second molecule of L-myo-inositol-1-phosphate is catalyzed by CDP-inositol:myo-inositol-1-phosphate transferase, also referred to as DIPPS or DIP synthase. nih.govresearchgate.net This enzymatic step results in the formation of a phosphorylated intermediate of di-myo-inositol phosphate. nih.govresearchgate.net The DIPPS domain exhibits specificity for L-myo-inositol-1-phosphate as the acceptor molecule. nih.govresearchgate.net However, it can recognize other activated donors like CDP-glycerol and CDP-d-myo-inositol, in addition to CDP-l-myo-inositol. nih.govresearchgate.net

The product of the DIPPS-catalyzed reaction is a phosphorylated form of di-myo-inositol phosphate, identified as di-myo-inositol-1,3'-phosphate-1'-phosphate (DIPP). researchgate.net This intermediate, also referred to as P-DIP, must undergo dephosphorylation to yield the final this compound. The final step in the proposed pathway is the hydrolysis of this phosphorylated intermediate, although the specific phosphatase responsible for this conversion has not been definitively identified in all organisms. unimore.it

| Step | Enzyme | Reaction | Product | References |

|---|---|---|---|---|

| Condensation | CDP-inositol:myo-inositol-1-phosphate Transferase (DIPPS) | CDP-L-myo-inositol + L-myo-inositol-1-phosphate → Di-myo-inositol-1,3'-phosphate-1'-phosphate + CMP | Phosphorylated Di-myo-inositol (P-DIP) | nih.govresearchgate.net |

| Dephosphorylation | DIPP phosphatase (putative) | Di-myo-inositol-1,3'-phosphate-1'-phosphate → this compound + Pi | This compound | unimore.it |

Genomic Organization of this compound Biosynthesis Genes

The genetic basis for the biosynthesis of this compound reveals interesting organizational strategies, including the presence of bifunctional enzymes encoded by single genes.

Characterization of dipA and dipB Genes and Operon Structures

Genomic analyses have identified the genes responsible for the synthesis of this compound in various organisms. While the specific nomenclature of dipA and dipB is not universally applied in the literature, the genes encoding the CTP:L-myo-inositol-1-phosphate cytidylyltransferase (IMPCT) and CDP-inositol:myo-inositol-1-phosphate transferase (DIPPS) activities have been identified. In some organisms, these activities are encoded by separate genes. For instance, distinct genes for these functions are predicted in Aeropyrum pernix, Thermotoga maritima, and Hyperthermus butylicus. researchgate.netnih.gov This separation suggests that the two enzymatic steps can be catalyzed by independent proteins.

Evidence for Bifunctional Enzymes in this compound Synthesis (e.g., IMPCT/DIPPS)

In a majority of the organisms known to synthesize this compound, the genes for IMPCT and DIPPS are fused into a single gene, resulting in a bifunctional enzyme. researchgate.netnih.gov This fusion protein contains both the cytidylyltransferase and the transferase activities necessary for the sequential steps in the biosynthetic pathway. nih.gov The cloning and expression of these fused genes from several hyperthermophiles, including Archaeoglobus fulgidus and Pyrococcus furiosus, have confirmed that the single gene product possesses both enzymatic activities. researchgate.netnih.gov This genomic arrangement likely offers a regulatory advantage, ensuring the coordinated synthesis of the osmolyte. The synthesis of di-myo-inositol phosphate is a hallmark of many microorganisms thriving in hot, marine environments. researchgate.net

Comparative Genomics and Evolutionary Aspects of this compound Pathway

Comparative genomic analyses have been instrumental in identifying the genes responsible for the final two steps in the DIP biosynthetic pathway, which were previously uncharacterized. pnas.org By examining the genomes of organisms known to produce DIP, researchers predicted and later confirmed the roles of CTP:inositol monophosphate cytidylyltransferase (IPCT) and DIP synthase (DIPS). pnas.orgnih.gov In many organisms that synthesize DIP, the genes encoding these two enzymatic activities are fused into a single gene product. However, in some species, they exist as separate genes. nih.govresearchgate.net

The distribution of genes for IPCT and DIPS has been identified in 33 organisms, all of which are characterized by a thermophilic or hyperthermophilic lifestyle. nih.gov This strong correlation suggests that the acquisition and retention of this pathway conferred a significant adaptive advantage for survival in high-temperature environments. nih.gov

Insights from Horizontal Gene Transfer in Pathway Evolution

The evolutionary history of the DIP biosynthetic pathway is marked by instances of horizontal gene transfer (HGT). nih.gov Phylogenetic analysis of the IPCT/DIPPS enzymes reveals a topology that is incongruent with the 16S rRNA phylogeny of the organisms, a classic indicator of HGT. nih.gov This suggests that the genetic information for DIP synthesis has been transferred between different species, likely facilitating the rapid adaptation of diverse microorganisms to hot marine environments. nih.gov

It is proposed that the ancestral state of the genes for IPCT and DIPPS was separate. nih.gov This arrangement is still observed in a crenarchaeal lineage and in hyperthermophilic marine Thermotoga species, the latter having likely acquired these genes via HGT. nih.gov The fusion of these two genes, observed in the majority of DIP-producing organisms, is thought to be a later evolutionary event. The driving force behind this gene fusion was likely the enhanced efficiency and coordinated regulation of the pathway, providing a selective advantage for organisms to thrive at high temperatures. nih.gov

Phylogenetic Analysis of this compound Biosynthetic Enzymes

Phylogenetic analysis of the enzymes involved in DIP biosynthesis provides further insights into their evolutionary origins and relationships. The first and rate-limiting enzyme in the pathway, L-myo-inositol 1-phosphate synthase (MIPS), is well-conserved across a wide range of organisms from bacteria to humans. nih.gov Phylogenetic studies of MIPS suggest that the enzyme is highly conserved across different eukaryotic species and that its origin predates the evolutionary divergence of modern eukaryotes. nih.gov Molecular clock analysis indicates a significant divergence time from prokaryotic cyanobacteria to eukaryotes. biotechnologia-journal.orgresearchgate.net

For the terminal enzymes of the pathway, the phylogenetic tree of the DIPPS domain was rooted using phosphatidylinositol phosphate synthase sequences as an out-group. nih.gov This analysis suggests that the gene encoding DIPPS was likely recruited from the biosynthesis of phosphatidylinositol. nih.gov The root of the phylogenetic tree is located at the separation point between genomes with fused IPCT and DIPPS genes and those with split genes, supporting the hypothesis that the ancestral state was one of separate genes. nih.gov

The evolutionary trajectory of these enzymes underscores a process of molecular adaptation, where existing enzymatic machinery was repurposed and refined to produce a novel compound that conferred a critical advantage for survival in extreme environments. nih.gov

Physiological and Molecular Roles of Di Myo Inositol 1,1 Phosphate in Cellular Adaptation

Broader Stress Protective Capacities

Scientific literature to date has primarily focused on the role of Di-myo-inositol-1,1'-phosphate as a novel osmolyte, particularly in hyperthermophilic archaea where it contributes to cellular stability under conditions of high temperature and salinity. While its function in osmotic stress adaptation is established, detailed research into its broader stress-protective capacities is still an emerging field.

Regulation of Di Myo Inositol 1,1 Phosphate Metabolism

Environmental Signals Triggering Synthesis and Accumulation (Salinity, Temperature)

The de novo synthesis of Di-myo-inositol-1,1'-phosphate is not constitutive but is instead a direct response to environmental stressors, primarily high salinity and supraoptimal temperatures. In hyperthermophilic archaea such as Pyrococcus furiosus and Methanococcus igneus, the intracellular concentration of DIP increases significantly with rising extracellular NaCl concentrations. nih.gov This accumulation helps to maintain osmotic balance in hyperosmotic environments.

Similarly, temperature plays a critical role in triggering DIP synthesis. In M. igneus, DIP accumulation is observed at growth temperatures above 80°C, and in P. furiosus, this occurs at temperatures between 98 to 101°C. nih.gov This suggests that DIP acts as a thermostabilizer, protecting cellular components from heat-induced damage. The enzymes involved in the DIP biosynthetic pathway exhibit temperature-dependent activity, with the final step of DIP synthesis having a high activation energy, which may explain why accumulation is only observed at elevated temperatures. nih.gov

In the piezophilic archaeon Thermococcus barophilus, while adapted to high hydrostatic pressure, the accumulation of the osmolyte mannosyl-glycerate (MG) has been observed as a response to salt and temperature stress, suggesting a complex interplay of stress responses in this organism. nih.gov

| Environmental Signal | Effect on DIP Metabolism | Organism Examples | Reference |

|---|---|---|---|

| Increased Salinity (NaCl) | Increased intracellular DIP concentration | Pyrococcus furiosus, Methanococcus igneus | nih.gov |

| Supraoptimal Temperature | Increased intracellular DIP concentration | Pyrococcus furiosus, Methanococcus igneus | nih.gov |

Transcriptional and Translational Control Mechanisms of Biosynthetic Genes

The response to environmental stressors at the cellular level involves intricate control of gene expression to produce the necessary enzymes for metabolic adjustments, such as the synthesis of DIP.

The biosynthesis of DIP relies on the availability of myo-inositol, which is produced from glucose-6-phosphate by the sequential action of myo-inositol-1-phosphate synthase (MIPS) and inositol (B14025) monophosphatase (IMP). The genes encoding these enzymes are subject to significant up-regulation under hyperosmotic stress.

In the euryhaline fish tilapia (Oreochromis mossambicus), both MIPS and IMPA1 (an isoform of IMP) are upregulated at both the mRNA and protein levels in response to salinity stress. nih.govnih.govuni.lu This upregulation is more pronounced under severe salinity stress, indicating a dose-dependent response to the osmotic challenge. nih.govnih.govuni.lu Similarly, in the halophyte Tamarix ramosissima, genes related to myo-inositol metabolism show differential expression under NaCl stress, leading to the accumulation of myo-inositol. mdpi.com In the marine macroalga Ulva lactuca, the activities of MIPS and myo-inositol-1-phosphate phosphatase (MIPP) are enhanced under conditions of increased salinity. researchgate.net These examples from various model organisms highlight a conserved mechanism of responding to hyperosmotic stress by increasing the production of myo-inositol, a key precursor for DIP.

| Gene | Organism | Stress Condition | Observed Effect | Reference |

|---|---|---|---|---|

| MIPS, IMPA1 | Tilapia (Oreochromis mossambicus) | High Salinity | Increased mRNA and protein levels | nih.govnih.govuni.lu |

| Myo-inositol oxygenase-related genes | Tamarix ramosissima | NaCl Stress | Differential gene expression and myo-inositol accumulation | mdpi.com |

| MIPS, MIPP | Ulva lactuca | Increased Salinity | Enhanced enzyme activity | researchgate.net |

The transcriptional up-regulation of myo-inositol biosynthesis genes is controlled by specific regulatory elements in their promoters and the transcription factors that bind to them. A key player in the osmotic stress response is the Nuclear Factor of Activated T-cells 5 (NFAT5), also known as Tonicity-responsive Enhancer Binding Protein (TonEBP).

In tilapia, an osmosensitive enhancer element (OSRE1) with a core consensus sequence of 5'-GGAAA-3' has been identified in both the MIPS and IMPA1.1 genes. nih.gov This sequence matches the binding site for NFAT5. nih.gov Under hyperosmotic conditions, NFAT5 mRNA levels increase in tilapia cells. nih.gov Experimental evidence has shown that ectopic expression of wild-type NFAT5 can induce the activity of an IMPA1.1 promoter-driven reporter, while a dominant-negative form of NFAT5 suppresses this activity. nih.gov Furthermore, knockout of the NFAT5 gene leads to a reduction in the mRNA abundance of both IMPA1.1 and MIPS in response to hyperosmotic challenge. escholarship.org This demonstrates that NFAT5 is a crucial transcription factor that contributes to the hyperosmotic-induced activation of the myo-inositol biosynthesis pathway. nih.govescholarship.org NFAT5 itself is activated by phosphorylation in hyperosmotic environments and transcriptionally regulates the expression of various target genes involved in the metabolism of organic osmolytes. arvojournals.org

Genetic Modulators of this compound Synthesis

The genetic architecture of an organism plays a defining role in its capacity to synthesize and accumulate DIP. The presence, organization, and expression of the necessary biosynthetic genes are critical determinants.

An interesting case study is the piezophilic, hyperthermophilic archaeon Thermococcus barophilus. While most Thermococcales accumulate DIP in response to heat stress, T. barophilus does not, despite possessing the three necessary genes for DIP synthesis. ifremer.frnih.gov Analysis of its gene expression has revealed that the lack of DIP synthesis is due to the non-expression of the gene TERMP_01135, which encodes the second enzyme in the pathway, a bifunctional CTP:inositol-1-phosphate cytidylyltransferase/CDP-inositol:inositol-1-phosphate transferase. ifremer.frnih.gov

In other DIP-accumulating organisms, the genes for DIP synthesis are often organized in an operon. However, in T. barophilus, this operon is interrupted by a locus of four genes in the reverse orientation, which may explain the lack of expression of the downstream gene. ifremer.frnih.gov Interestingly, restoring an operon-like structure at this locus in T. barophilus has been shown to restore DIP synthesis. ifremer.frnih.gov This highlights the critical role of gene organization and expression in the ability of an organism to produce this important osmolyte. Under stress conditions where other related organisms would produce DIP, T. barophilus appears to utilize other mechanisms, such as the accumulation of mannosylglycerate (B1198315), to cope with thermal stress. ifremer.fr

| Gene Locus | Putative Function | Expression under Heat Stress | Reason for Lack of Expression | Reference |

|---|---|---|---|---|

| TERMP_01135 | Bifunctional CTP:inositol-1-phosphate cytidylyltransferase/CDP-inositol:inositol-1-phosphate transferase | Not expressed | Interruption of the synthesis operon by a four-gene locus in reverse orientation | ifremer.frnih.gov |

Comparative Biochemical Analysis with Other Compatible Solutes

Structural Classification of Extremolytes and Polyol Phosphates

Extremolytes are a diverse group of small organic molecules, also known as compatible solutes, that accumulate in the cytoplasm of extremophilic microorganisms to protect them from the damaging effects of extreme environmental conditions such as high temperature, salinity, and pressure. nih.govresearchgate.net These molecules are "compatible" because they can be present at high concentrations without interfering with normal cellular processes. researchgate.net

Extremolytes can be broadly classified into several chemical categories, including amino acids and their derivatives, sugars and their derivatives (polyols), and ectoines. Di-myo-inositol-1,1'-phosphate belongs to the category of polyol phosphates, which are derivatives of polyhydric alcohols containing one or more phosphate (B84403) groups.

Structurally, polyol phosphates are characterized by a polyol backbone, which is a carbon chain with multiple hydroxyl (-OH) groups, and one or more phosphate (-PO4) groups. This structure confers high water solubility and the ability to form extensive hydrogen bond networks with water molecules and cellular components like proteins and membranes.

Other notable polyol phosphates found in extremophiles include:

Diglycerol (B53887) phosphate: Composed of two glycerol (B35011) molecules linked by a phosphate group.

Cyclic 2,3-diphosphoglycerate: A cyclic derivative of glycerate with two phosphate groups.

The presence of the negatively charged phosphate group(s) is a key feature of these compounds, contributing to their high solubility and interaction with cellular macromolecules, which is crucial for their protective functions.

Differential Accumulation Patterns of this compound Versus Other Solutes in Response to Specific Stress Conditions

The accumulation of specific compatible solutes is a highly regulated process that depends on the type and intensity of the environmental stress. Different extremophiles have evolved to produce and accumulate different combinations of solutes to best counteract the specific challenges of their habitats.

This compound (DIP) is predominantly accumulated in response to heat stress. ethernet.edu.etnih.gov For instance, in the hyperthermophilic archaeon Pyrococcus furiosus, the intracellular concentration of DIP increases significantly at supraoptimal growth temperatures. nih.govresearchgate.net Similarly, in Methanococcus igneus, DIP accumulation is most pronounced at growth temperatures of 80°C and above. ethernet.edu.etnih.gov While it also responds to osmotic stress, the increase is generally less dramatic compared to other osmolytes. ethernet.edu.etnih.gov

Mannosylglycerate (B1198315) is another important compatible solute, but its accumulation is primarily triggered by osmotic stress. nih.gov In P. furiosus, an increase in the external NaCl concentration leads to a significant rise in intracellular mannosylglycerate levels. nih.govresearchgate.net While it also offers some protection against heat, its primary role appears to be in osmoadaptation. nih.gov

Cyclic 2,3-diphosphoglycerate (cDPG) is a characteristic compatible solute found in hyperthermophilic methanogenic archaea. nih.govfrontiersin.org Its accumulation is strongly correlated with the optimal growth temperature of the organism. For example, the concentration of cDPG increases from 70 mM in Methanothermobacter thermoautotrophicus (optimal growth at 65°C) to 300 mM in Methanothermus fervidus (optimal growth at 84°C) and reaches up to 1 M in Methanopyrus kandleri (optimal growth at 98°C). frontiersin.org This suggests a primary role in thermoprotection.

Diglycerol Phosphate is known to accumulate in response to both salt and heat stress in some archaea. For instance, in certain strains of Archaeoglobus fulgidus, diglycerol phosphate is a major solute that accumulates under conditions of high salinity.

The following interactive data table summarizes the differential accumulation patterns of these compatible solutes in response to specific stress conditions based on available research findings.

| Compatible Solute | Organism | Primary Stress Trigger | Secondary Stress Trigger | Reference |

| This compound | Pyrococcus furiosus | Heat Stress | Osmotic Stress | nih.govresearchgate.net |

| This compound | Methanococcus igneus | Heat Stress | Osmotic Stress | ethernet.edu.etnih.gov |

| Mannosylglycerate | Pyrococcus furiosus | Osmotic Stress | Heat Stress | nih.govresearchgate.net |

| Cyclic 2,3-diphosphoglycerate | Methanopyrus kandleri | Heat Stress | Not specified | nih.govfrontiersin.org |

| Diglycerol Phosphate | Archaeoglobus fulgidus | Osmotic Stress | Heat Stress |

Synergistic and Complementary Adaptive Strategies in Poly-extremophiles

Poly-extremophiles, organisms that thrive in environments with multiple extreme conditions, often employ a sophisticated strategy of accumulating a mixture of compatible solutes. This approach allows for a synergistic and complementary response to a complex array of environmental stresses.

A prime example of this strategy is observed in Pyrococcus furiosus, which inhabits high-temperature marine environments characterized by both thermal and osmotic stress. This organism accumulates both DIP and mannosylglycerate. nih.govresearchgate.net Research has shown that these two solutes can have interchangeable roles in protecting the cell against heat stress. nih.govresearchgate.net While DIP is the primary thermoprotectant, mannosylglycerate can also effectively protect cells against heat damage. nih.gov

This interchangeability suggests a complementary strategy. The biosynthetic pathway for mannosylglycerate is finely tuned for osmotic adjustment, while the machinery for DIP synthesis responds to both heat and osmotic stress. nih.govresearchgate.net This allows the organism to mount a robust defense regardless of the specific nature of the stress. Under conditions of simultaneous heat and osmotic stress, the ability to produce both solutes provides a significant survival advantage.

Furthermore, the presence of multiple compatible solutes can lead to synergistic effects. The combination of different solutes can provide broader protection to a wider range of cellular components than a single solute might. For instance, one solute might be more effective at stabilizing proteins, while another might excel at protecting cell membranes. The precise combination and concentration of solutes are likely fine-tuned to the specific environmental niche of the organism. This strategy of utilizing a "cocktail" of compatible solutes highlights the intricate and highly evolved mechanisms that enable poly-extremophiles to survive and flourish in some of the most inhospitable environments on Earth.

Advanced Analytical Methodologies for Di Myo Inositol 1,1 Phosphate Research

Spectroscopic Techniques for Detection and Structural Elucidation

Spectroscopic methods are fundamental for the unambiguous identification and structural analysis of DIP. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal techniques utilized in this regard.

NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of inositol (B14025) phosphates. Both Phosphorus-31 (³¹P) and Carbon-13 (¹³C) NMR are particularly informative.

Phosphorus-31 NMR (³¹P NMR): This technique is highly effective for monitoring phosphorylated compounds. In the study of DIP biosynthesis, ³¹P NMR can track the conversion of substrates to products in enzymatic assays. nih.gov The chemical shifts of various phosphate-containing compounds are distinct, allowing for their identification within a complex mixture. For instance, the ³¹P NMR chemical shift for Di-myo-inositol-1,1'-phosphate is approximately -0.83 ppm, which can vary slightly depending on the counterion and solvent. nih.gov A ¹H-coupled ³¹P spectrum can provide further structural information; the DIP resonance appears as a triplet with a coupling constant (JHP) of 8 Hz. nih.gov This method has been successfully used to monitor the enzymatic synthesis of DIP from CDP-inositol and myo-inositol in cell extracts of Methanococcus igneus. nih.gov

Key ³¹P NMR Chemical Shifts in DIP Biosynthesis:

| Compound | Chemical Shift (ppm) |

|---|---|

| Glucose-6-phosphate (G-6-P) | 4.7 |

| Fructose-6-phosphate (F-6-P) | 4.0 |

| L-myo-Inositol-1-phosphate (I-1-P) | 4.2 |

| myo-Inositol-2-phosphate (I-2-P) | 4.8 |

| Inorganic Phosphate (B84403) (Pi) | 2.6 |

| This compound (DIP) | -0.83 |

| Cyclic-inositol phosphate (cIP) | 16.4 |

Data sourced from studies on M. igneus extracts. nih.gov

Carbon-13 NMR (¹³C NMR): When coupled with isotopic labeling, ¹³C NMR offers enhanced sensitivity and specificity for tracking the metabolism of myo-inositol into its various phosphorylated forms. nih.govrsc.org By growing cells in the presence of uniformly ¹³C-labeled myo-inositol ([¹³C₆]myo-inositol), the resulting inositol phosphates can be readily detected and quantified in complex cell extracts. nih.gov This approach is invaluable for elucidating metabolic pathways and has been used to analyze cellular pools of inositol phosphates in mammalian cells. nih.gov In the context of DIP research, ¹³C-labeling studies, such as those using [2,3-¹³C]pyruvate, have been employed to examine its biosynthetic pathway. nih.gov

Two-dimensional NMR techniques like ¹H-¹H Total Correlation Spectroscopy (TOCSY) and ³¹P-¹H Heteronuclear Correlation (HETCOR) are also critical. A TOCSY experiment can confirm that all six protons of an inositol ring are part of a single spin system, while a HETCOR spectrum can establish the coupling between a specific phosphorus atom and its adjacent proton, confirming the position of phosphorylation. nih.gov

¹H NMR Chemical Shifts for DIP:

| Proton | Chemical Shift (ppm) |

|---|---|

| H-1 | 3.98 |

| H-2 | 4.225 |

| H-3 | 3.51 |

| H-4 | 3.59 |

| H-5 | 3.28 |

| H-6 | 3.71 |

Data obtained from purified DIP from M. igneus. nih.gov

Mass spectrometry is a highly sensitive technique used for the identification and quantification of molecules based on their mass-to-charge ratio. While less commonly detailed specifically for this compound in the provided context, the principles applied to other inositol phosphates are directly relevant. Techniques like electrospray ionization (ESI) are particularly suitable for analyzing polar, non-volatile molecules like inositol phosphates. researchgate.net

High-resolution mass spectrometry (HRMS) can provide exact mass measurements, enabling the determination of a compound's elemental composition. researchgate.net When coupled with a separation technique like ion chromatography (IC) or capillary electrophoresis (CE), MS becomes a powerful tool for quantifying specific isomers in complex biological samples. nih.govucl.ac.uk For instance, IC-ESI-HRMS has been shown to be more sensitive and rapid for the identification and quantification of myo-inositol hexakisphosphate compared to ³¹P NMR. nih.gov This suggests that similar MS-based approaches would be highly effective for the quantitative analysis of DIP.

Chromatographic Separations for Isomer Resolution and Quantification

Chromatography is essential for separating DIP from other inositol phosphates and isomers, which is a prerequisite for accurate quantification and further analysis.

High-Performance Ion Chromatography (HPIC), also known as High-Performance Anion-Exchange Chromatography (HPAEC), is a premier technique for separating highly charged molecules like inositol phosphates. The separation is based on the interaction of the negatively charged phosphate groups with a positively charged stationary phase. Elution is typically achieved by using a salt or pH gradient.

HPIC can effectively separate inositol phosphates based on the number and position of their phosphate groups. This technique, often coupled with detectors like pulsed amperometric detection (PAD) or mass spectrometry, allows for the sensitive quantification of various inositol phosphate isomers. researchgate.net For example, HPIC has been used to analyze the enzymatic hydrolysis products of myo-inositol hexakisphosphate. researchgate.net The robustness of HPIC makes it suitable for analyzing DIP in complex mixtures such as cell extracts.

Besides ion-exchange chromatography, other methods have been developed for the separation of inositol phosphate isomers.

Reversed-Phase HPLC with Ion-Pairing: This technique involves adding an ion-pairing agent to the mobile phase, which forms a neutral complex with the charged inositol phosphate. This allows for separation on a non-polar reversed-phase column. nih.gov

Radioisotope Labeling: A highly sensitive method for quantifying inositol phosphates involves metabolic labeling of cells with a radioactive precursor, such as [³H]myo-inositol. nih.gov After labeling, the cells are lysed, and the lipids are extracted and deacylated to yield water-soluble glycerophosphoinositols. These radiolabeled compounds are then separated by HPLC and quantified using an in-line flow scintillation detector. nih.gov This approach provides excellent sensitivity for detecting even trace amounts of specific inositol phosphates and can be readily adapted for studying DIP metabolism. nih.govnih.gov

Enzymatic Assay Techniques for Biosynthesis Pathway Analysis

Enzymatic assays are crucial for identifying and characterizing the enzymes involved in the DIP biosynthetic pathway. These assays typically involve incubating a cell extract or a purified enzyme with specific substrates and then measuring the formation of the product. nih.gov

For DIP, in vitro assays have been developed to detect the activities of the key enzymes in its proposed biosynthetic pathway. nih.gov For example, the activity of L-myo-inositol-1-phosphate synthase can be measured by monitoring the conversion of glucose-6-phosphate to L-myo-inositol-1-phosphate. This conversion can be followed using ³¹P NMR spectroscopy or colorimetric assays that detect the product. nih.gov

Similarly, DIP synthase activity can be assayed by incubating cell extracts with its proposed substrates, CDP-inositol and myo-inositol, and monitoring the formation of DIP. nih.gov The identity of the product, DIP, is then confirmed using ³¹P NMR and 2D NMR techniques. nih.gov By measuring the rate of product formation under different conditions (e.g., temperature), kinetic parameters of the enzyme can be estimated. nih.gov

Enzymatic Assay for DIP Synthase Activity

| Component | Condition |

|---|---|

| Substrates | CDP-inositol, myo-inositol |

| Enzyme Source | Cell extract from M. igneus |

| Incubation Temp. | 65°C or 75°C |

| Detection Method | ³¹P NMR Spectroscopy |

| Product Confirmation | ³¹P-¹H HETCOR, ¹H-¹H TOCSY |

Based on the described assay for M. igneus. nih.gov

Future Directions in Di Myo Inositol 1,1 Phosphate Academic Research

Structural Biology and Mechanistic Enzymology of Di-myo-inositol-1,1'-phosphate Biosynthetic Enzymes

Future research will undoubtedly focus on the detailed structural and mechanistic understanding of the enzymes responsible for DIP synthesis. The biosynthesis of DIP is a multi-step process involving several key enzymes, and a comprehensive understanding of their three-dimensional structures and catalytic mechanisms is paramount.

The pathway commences with the conversion of D-glucose-6-phosphate to myo-inositol-1-phosphate, catalyzed by myo-inositol-1-phosphate synthase (MIPS) . While the crystal structure of MIPS has been determined, future studies will likely investigate the allosteric regulation of this enzyme, particularly in extremophiles where DIP production is tightly controlled in response to environmental cues. researchgate.netnih.gov High-resolution crystallographic studies of MIPS from various extremophilic organisms will provide insights into the structural adaptations that confer thermostability and regulate its activity at high temperatures.

Mechanistic enzymology studies, employing techniques such as steady-state and pre-steady-state kinetics, site-directed mutagenesis, and computational modeling, will be crucial to dissect the catalytic mechanisms of these enzymes. Understanding the transition states and key active site residues will not only provide fundamental knowledge but also pave the way for the rational design of inhibitors or engineered enzymes with altered substrate specificities.

Dissection of Complex Regulatory Networks Governing this compound Metabolism

The accumulation of DIP in extremophiles is a dynamically regulated process, intricately linked to the organism's response to environmental stressors such as high temperature and salinity. nih.govnih.gov A significant future research direction will be the unraveling of the complex regulatory networks that govern DIP metabolism at the genetic, transcriptional, and metabolic levels.

In many thermophilic bacteria and archaea, the genes encoding the DIP biosynthetic enzymes are organized in operons, suggesting a coordinated transcriptional regulation. nih.gov Future studies will employ transcriptomic and proteomic approaches to identify the transcription factors and regulatory elements that control the expression of these operons in response to environmental stimuli. Understanding how these organisms sense changes in temperature and osmolarity and transduce these signals to regulate DIP synthesis is a key question to be addressed.

Metabolic control analysis will be a powerful tool to understand the flux through the DIP biosynthetic pathway and to identify rate-limiting steps. The interplay between DIP metabolism and other central metabolic pathways, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway, which provides the precursor glucose-6-phosphate, needs to be thoroughly investigated. nih.gov Furthermore, the mechanisms governing the degradation or export of DIP to maintain cellular homeostasis are currently unknown and represent a significant gap in our knowledge.

Key Research Questions in DIP Metabolism Regulation:

| Research Area | Key Questions |

|---|---|

| Transcriptional Regulation | What are the specific transcription factors that regulate the DIP operon? How do environmental signals influence the activity of these transcription factors? |

| Metabolic Regulation | What are the allosteric regulators of the DIP biosynthetic enzymes? How is the flux through the pathway controlled in response to cellular energy status? |

| Metabolite Homeostasis | What are the mechanisms for DIP degradation or transport? How are intracellular DIP concentrations precisely maintained? |

Investigation of this compound Role in Cellular Signaling and its Interplay with Phosphoinositides

The well-established role of other inositol (B14025) phosphates, such as inositol 1,4,5-trisphosphate (IP3), as second messengers in calcium signaling in eukaryotes raises the intriguing possibility that DIP may also possess signaling functions. nih.govoup.comnih.govphysiology.orgyoutube.com A major frontier in DIP research will be to investigate its potential role in cellular signaling pathways, particularly in the context of stress response in extremophiles.

Future studies should explore whether DIP can directly interact with and modulate the activity of proteins involved in signaling cascades. Given the high intracellular concentrations of DIP under stress conditions, it is conceivable that it could act as a signaling molecule, either by binding to specific protein receptors or by altering the physicochemical properties of the cytoplasm.

Furthermore, the interplay between DIP and the canonical phosphoinositide signaling pathways warrants investigation. While phosphoinositides are typically associated with eukaryotic cell membranes, some bacteria are also known to synthesize these molecules. nih.gov Research should aim to determine if DIP or its biosynthetic intermediates can influence the synthesis or localization of phosphoinositides, thereby cross-talking with these established signaling pathways. The potential for DIP to influence calcium signaling, a ubiquitous signaling mechanism, is another exciting avenue of research. nih.govoup.comnih.govphysiology.orgyoutube.com

Development of Novel Genetic and Synthetic Biology Tools for Pathway Engineering and Elucidation

The advancement of genetic and synthetic biology tools will be instrumental in both elucidating the DIP pathway and harnessing it for biotechnological applications. semanticscholar.orgresearchgate.netnih.gov The development of robust genetic systems for the extremophilic organisms that naturally produce DIP is a prerequisite for in-depth in vivo studies. This includes the creation of efficient transformation protocols, stable expression vectors, and precise genome editing tools like CRISPR/Cas9 for targeted gene knockouts and modifications. pnas.org

Synthetic biology approaches can be employed to reconstitute the DIP biosynthetic pathway in more tractable host organisms like Escherichia coli or Saccharomyces cerevisiae. nih.govnih.govresearchgate.netresearchgate.net This would facilitate the high-throughput screening of enzyme variants with improved catalytic properties and provide a platform for the production of DIP for further biochemical and biophysical studies.

Moreover, the development of genetically encoded biosensors for DIP would be a game-changer, enabling the real-time monitoring of its intracellular concentrations in living cells. This would provide invaluable insights into the dynamics of DIP metabolism and its response to various stimuli.

Potential Synthetic Biology Tools for DIP Research:

| Tool | Application |

|---|---|

| CRISPR/Cas9 | Gene knockouts, site-directed mutagenesis, and transcriptional regulation in native DIP producers. |

| Pathway Reconstruction | Heterologous expression of the DIP pathway in model organisms for production and enzyme characterization. |

| Genetically Encoded Biosensors | Real-time monitoring of intracellular DIP levels. |

| Metabolic Modeling | In silico prediction of metabolic fluxes and identification of engineering targets for enhanced DIP production. |

Expanding Ecological and Evolutionary Understanding of this compound Utilization Across Diverse Extremophilic Lineages

This compound has been identified as a key adaptation for life in hot marine environments, and its presence is strongly correlated with a thermophilic or hyperthermophilic lifestyle. nih.gov Future research in this area will focus on a broader ecological and evolutionary understanding of DIP utilization across a wider range of extremophilic organisms.

Metagenomic and comparative genomic studies will continue to be crucial in identifying the genes for DIP biosynthesis in novel extremophilic lineages from diverse environments, including deep-sea hydrothermal vents, terrestrial hot springs, and hypersaline habitats. researchgate.net This will provide a more comprehensive picture of the phylogenetic distribution of this unique osmolyte and may reveal novel variations of the biosynthetic pathway.

Phylogenetic analysis of the DIP biosynthetic enzymes has suggested that horizontal gene transfer has played a significant role in the dissemination of this pathway among different microbial lineages. nih.gov Further studies will aim to reconstruct the evolutionary history of the DIP pathway, tracing its origins and understanding the selective pressures that have driven its evolution and transfer. The proposal that the DIP synthase gene was recruited from the biosynthesis of phosphatidylinositol is a fascinating hypothesis that warrants further investigation. nih.gov

Understanding the ecological role of DIP beyond that of a compatible solute is another important research direction. For instance, it is unknown whether extracellular DIP can be utilized as a nutrient source by other microorganisms in extremophilic communities. Investigating the potential role of DIP in microbial interactions and biogeochemical cycles in extreme environments will provide a more holistic understanding of its significance.

Q & A

Q. Methodological Validation :

- <sup>31</sup>P NMR spectroscopy tracks phosphate intermediates .

- <sup>13</sup>C-labeling with pyruvate or glucose-6-phosphate confirms precursor scrambling via the pentose phosphate pathway .

- Enzymatic assays (e.g., colorimetric phosphate release) quantify I-1-P phosphatase activity .

Basic: How do researchers distinguish between L,L- and L,D-DIP stereoisomers, and why are these assignments contested?

Q. Identification Methods :

Q. Controversies :

- Pyrococcus woesei was initially linked to L,L-DIP via optical rotation , but Archaeoglobus fulgidus produces L,D-DIP based on <sup>13</sup>C-NMR . Discrepancies may arise from species-specific biosynthetic pathways .

Basic: What is the functional role of DIP in extremophiles, and how is its thermoprotective activity measured?

Q. Role :

Q. Experimental Approaches :

- Enzyme activity assays : Measure residual activity of thermophilic enzymes (e.g., Taq polymerase) after heat stress with/without DIP .

- Osmolality correlation : Quantify intracellular DIP levels via HPLC or mass spectrometry under varying temperatures .

Advanced: How to design experiments to test the differential thermoprotective effects of DIP stereoisomers?

Q. Protocol :

Synthesis : Use asymmetric catalysis to prepare enantiomerically pure L,L- and L,D-DIP .

Enzyme selection : Choose a hyperthermophilic enzyme (e.g., Pyrococcus hydrogenase) sensitive to thermal denaturation .

Heat challenge : Incubate the enzyme with each isomer at 90–100°C and measure activity recovery.

Controls : Include inositol derivatives (e.g., myo-inositol) and buffer-only conditions .

Analysis : Compare half-life (t1/2) and kinetic stability (ΔG<sup>‡</sup>) using Arrhenius plots .

Advanced: How can researchers resolve contradictions in stereochemical assignments of DIP across species?

Q. Strategies :

Comparative genomics : Identify homologs of cytidylyltransferase and DIPP synthase genes in disputed species .

Enzyme specificity assays : Test substrate selectivity of synthases from different organisms (e.g., Thermotoga maritima vs. A. fulgidus) .

Cross-species labeling : Use <sup>13</sup>C-glucose in diverse hyperthermophiles to trace stereochemical outcomes via NMR .

Advanced: What mechanistic insights into DIP biosynthesis enzymes can be gained from isotope labeling and kinetic studies?

Q. Key Findings :

Q. Methods :

- Isotope trapping : Use <sup>14</sup>C-CTP to quantify cytidylyltransferase turnover .

- Kinetic isotope effects (KIEs) : Measure <sup>2</sup>H or <sup>18</sup>O incorporation to elucidate rate-limiting steps .

Advanced: How can comparative genomic analysis elucidate the evolutionary adaptation of DIP biosynthesis in thermophiles?

Q. Approach :

Gene cluster mining : Identify dip operons in sequenced extremophile genomes (e.g., Thermococcus, Methanococcus) .

Phylogenetic profiling : Compare gene fusion events (e.g., cytidylyltransferase-DIPP synthase fusion in A. fulgidus) across taxa .

Knockout studies : Delete dip genes in model organisms (e.g., Pyrococcus furiosus) to assess growth defects at supra-optimal temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.